![molecular formula C9H14N2O4Pt B12894441 Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) is a complex platinum compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) typically involves the reaction of platinum salts with 2-aminocyclohexanemethanamine and ethane-dioic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands to the platinum center.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of platinum oxides.
Reduction: It can be reduced to lower oxidation states of platinum using reducing agents like hydrogen or hydrazine.
Substitution: The ligands in the complex can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve halides like chloride or bromide in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum dioxide, while reduction can produce platinum metal or lower oxidation state complexes.
科学研究应用
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Industry: The compound is used in the development of advanced materials and coatings due to its unique properties.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum compound used in cancer therapy, known for its reduced side effects compared to cisplatin.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications.
属性
分子式 |
C9H14N2O4Pt |
|---|---|
分子量 |
409.30 g/mol |
IUPAC 名称 |
[(1R,2S)-2-azanidylcyclohexyl]methylazanide;oxalate;platinum(4+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t6-,7+;;/m1../s1 |
InChI 键 |
AUQXSXNIBCEHNB-VJBFUYBPSA-L |
手性 SMILES |
C1CC[C@@H]([C@H](C1)C[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
规范 SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




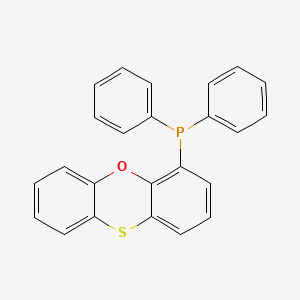
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)

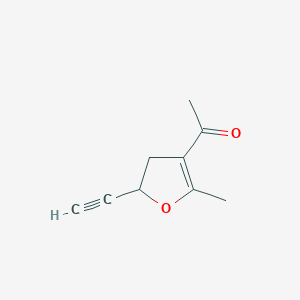
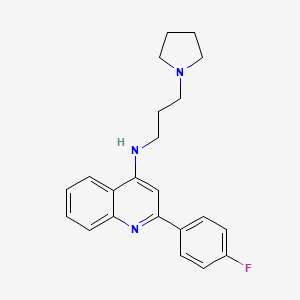


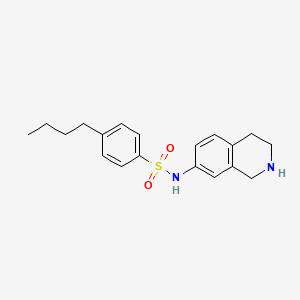

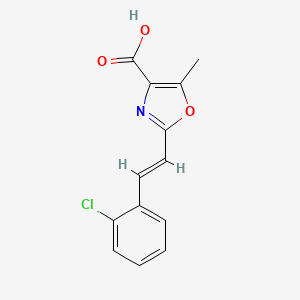
![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
